molecular formula C15H18N2OS B2373580 2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 835890-74-9

2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No.: B2373580
CAS No.: 835890-74-9
M. Wt: 274.38
InChI Key: CKRDPLLAWIAVCA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with a suitable phenyl derivative through a nucleophilic substitution reaction.

    Amidation: The final step involves the amidation of the resulting intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is unique due to the combination of the thiazole ring and the 2,2-dimethylpropanamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10-16-13(9-19-10)11-6-5-7-12(8-11)17-14(18)15(2,3)4/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDPLLAWIAVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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